tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate: is a synthetic organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a bicyclic structure, which includes a carbamate functional group and a tert-butyl group. It is primarily used in research and development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate typically involves the reaction of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate
Uniqueness: this compound is unique due to its specific combination of a bicyclic structure and a carbamate functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQGFDRQILQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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